Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the phenyl ring: The phenyl ring with the amino and fluoro substituents can be introduced through a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can also interact with metal ions or other cofactors, further modulating the compound’s activity.
Comparison with Similar Compounds
Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-amino-phenyl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
Ethyl 1-(4-fluoro-phenyl)-1H-pyrazole-4-carboxylate: Lacks the amino group, affecting its reactivity and interactions.
Ethyl 1-(4-amino-2-chloro-phenyl)-1H-pyrazole-4-carboxylate: The chlorine atom can lead to different chemical properties compared to the fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-6-15-16(7-8)11-4-3-9(14)5-10(11)13/h3-7H,2,14H2,1H3 |
InChI Key |
YUPUGVIKFTWJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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